(r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18204065
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9F4NO |
---|---|
Molecular Weight | 223.17 g/mol |
IUPAC Name | (2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Standard InChI | InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Standard InChI Key | AOOXYSDYIWWUNE-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)F |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl group at the 5-position. The amino alcohol functional group (-NH-CH-OH) is attached to the aromatic ring via the benzylic carbon, creating a chiral center. X-ray crystallography studies of analogous compounds reveal that the trifluoromethyl group adopts a planar configuration, while the fluorine atom induces steric and electronic effects that influence molecular packing . The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, affecting binding affinities to biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 223.17 g/mol |
IUPAC Name | (2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Chiral Center | C2 (R-configuration) |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum displays a singlet for the hydroxyl proton at δ 4.8 ppm and a multiplet for aromatic protons between δ 7.2–7.8 ppm. The -NMR shows distinct signals for the fluorine atoms at -63 ppm (CF) and -112 ppm (aryl-F). Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 223.1, consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting with 2-fluoro-5-(trifluoromethyl)benzaldehyde. A reductive amination strategy is employed, utilizing sodium cyanoborohydride in methanol to yield the racemic amino alcohol. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (R)-enantiomer . Alternative routes involve asymmetric hydrogenation of ketimine intermediates using rhodium catalysts with chiral ligands, achieving enantiomeric excess (ee) >98% .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|
Reductive Amination | NaBHCN, MeOH, 25°C | 75 | 50 |
Chiral Resolution | L-Tartaric acid, EtOH | 40 | 98 |
Asymmetric Hydrogenation | Rh/(R)-BINAP, H, 50°C | 85 | 99 |
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors optimize reaction efficiency. A typical setup involves a packed-bed reactor with immobilized enzymes for kinetic resolution, achieving productivity of 1.2 kg/L/day . Purification via simulated moving bed (SMB) chromatography ensures >99.5% purity, critical for pharmaceutical applications.
Biological Activity and Toxicology
In Vitro Profiling
Hepatic microsomal stability studies indicate a half-life of 42 minutes in human liver microsomes, with CYP3A4-mediated oxidation as the primary metabolic pathway . Plasma protein binding is 89%, favoring albumin interaction.
Comparison with Structural Analogues
Table 3: Analogues and Key Differences
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol | 1394820-12-2 | Meta-fluorine substitution; reduced SERT affinity |
(S)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol | 1213868-05-3 | Opposite configuration; 30% lower potency |
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 1394822-93-5 | Hydrochloride salt; improved aqueous solubility |
The para-fluoro substitution in analogue 1394822-93-5 alters electron distribution, reducing metabolic clearance by 40% compared to the parent compound . Enantiomeric pairs exhibit divergent pharmacokinetics, with (S)-isomers showing faster renal excretion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume